molecular formula C11H12O2 B8559368 4-Vinylphenylpropionic acid

4-Vinylphenylpropionic acid

Cat. No. B8559368
M. Wt: 176.21 g/mol
InChI Key: DXBXCXFOSGJETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Vinylphenylpropionic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Vinylphenylpropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Vinylphenylpropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Vinylphenylpropionic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(4-ethenylphenyl)propanoic acid

InChI

InChI=1S/C11H12O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h3-8H,1H2,2H3,(H,12,13)

InChI Key

DXBXCXFOSGJETM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g (0.1 mol)of ethyl 4-vinylphenylpropionate was fed to a 1-liter three-necked flask, 100 ml of THF was added and well dissolved, and further 0.3 g of 2,4,6-tris(3′,5′-di-t-butyl-4′-hydroxybenzyl)mesitylene was added. 100 ml of a 1.5 N aqueous solution of sodium hydroxide was added dropwise under stirring at room temperature and stirred at 50° C. for 1.5 hours. After THF was distilled off under reduced pressure and the reaction product was extracted with 100 ml of n-hexane twice, 15 ml of 37% concentrated hydrochloric acid was added dropwise under stirring to produce a white precipitate. The precipitate was separated by filtration, washed in cold water completely and vacuum dried at 50° C. for 12 hours to obtain 12 g of 4-vinylphenylpropionic acid (C11H12O2). The yield was 68%. According to elemental analysis (wt %), C: 74.76 (calculated value: 74.98) and H: 6.91 (calculated value: 6.86). FIG. 3 shows a nuclear magnetic resonance spectrum of this compound and FIG. 4 shows an infrared absorption spectrum of this compound.
Name
ethyl 4-vinylphenylpropionate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.